molecular formula C59H49BrNO2PS B14755545 N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14755545
M. Wt: 947.0 g/mol
InChI Key: NLHTZMLZEKRZNA-RQDNPVJMSA-N
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Description

The compound “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a complex organic molecule with a unique structure This compound features multiple functional groups, including bromophenyl, sulfanyl, diphenylethyl, cyclohexylmethyl, and phosphapentacyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes for such complex molecules may include:

    Formation of the bromophenyl sulfanyl group: This step may involve the reaction of a bromophenyl compound with a thiol or sulfide reagent under specific conditions.

    Construction of the diphenylethyl backbone: This step may involve the coupling of phenyl groups to an ethyl backbone using reagents such as Grignard reagents or organolithium compounds.

    Incorporation of the cyclohexylmethyl group: This step may involve the alkylation of an intermediate compound with a cyclohexylmethyl halide.

    Formation of the phosphapentacyclo structure: This step may involve the cyclization of an intermediate compound using a phosphorus-containing reagent under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic routes to maximize yield and minimize cost. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” may undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group may be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group may be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromophenyl group may undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, catalytic hydrogenation

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions may include:

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Phenyl derivatives

    Substitution products: Amino or thiol derivatives

Scientific Research Applications

The compound “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of other complex molecules.

    Biology: As a probe for studying biological processes involving sulfanyl and phosphapentacyclo structures.

    Medicine: As a potential drug candidate for targeting specific molecular pathways.

    Industry: As a precursor for the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets and pathways. For example:

    Molecular targets: The compound may bind to proteins or enzymes involved in biological processes.

    Pathways involved: The compound may modulate signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” may include:

  • **N-[(1S,2R)-2-(4-chlorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
  • **N-[(1S,2R)-2-(4-fluorophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C59H49BrNO2PS

Molecular Weight

947.0 g/mol

IUPAC Name

N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C59H49BrNO2PS/c60-48-34-36-49(37-35-48)65-59(45-28-14-5-15-29-45)56(44-26-12-4-13-27-44)61(40-41-20-6-1-7-21-41)64-62-57-52(42-22-8-2-9-23-42)38-46-30-16-18-32-50(46)54(57)55-51-33-19-17-31-47(51)39-53(58(55)63-64)43-24-10-3-11-25-43/h2-5,8-19,22-39,41,56,59H,1,6-7,20-21,40H2/t56-,59+/m0/s1

InChI Key

NLHTZMLZEKRZNA-RQDNPVJMSA-N

Isomeric SMILES

C1CCC(CC1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1

Canonical SMILES

C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1

Origin of Product

United States

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